4-(2-Fluorophenyl)furan-2-boronic acid
Overview
Description
4-(2-Fluorophenyl)furan-2-boronic acid is an organoboron compound that features a furan ring substituted with a boronic acid group and a fluorophenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)furan-2-boronic acid typically involves the borylation of a suitable furan derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated furan with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)furan-2-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
4-(2-Fluorophenyl)furan-2-boronic acid has diverse applications in scientific research:
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)furan-2-boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the furan ring.
2-Furanylboronic acid: Similar structure but lacks the fluorophenyl group.
5-Formyl-2-furanylboronic acid: Contains a formyl group instead of a fluorophenyl group.
Uniqueness
4-(2-Fluorophenyl)furan-2-boronic acid is unique due to the presence of both a fluorophenyl group and a furan ring, which can impart distinct electronic and steric properties, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
[4-(2-fluorophenyl)furan-2-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO3/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLJTNDXRBRKNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC=C2F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242790 | |
Record name | Boronic acid, B-[4-(2-fluorophenyl)-2-furanyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-79-1 | |
Record name | Boronic acid, B-[4-(2-fluorophenyl)-2-furanyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(2-fluorophenyl)-2-furanyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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